C5 Cyclopropyl vs. C5 Unsubstituted: Impact on FLAP Binding Affinity in a Common Chemotype
In a patent series of N-(1,2,3-triazol-4-yl)cyclohexanecarboxamide FLAP inhibitors, the derivative bearing the 5-cyclopropyl-1-methyl-1H-1,2,3-triazol-4-amine component (Example 33 in US 10,183,947) demonstrated an IC₅₀ of 54 nM [1]. Within the same patent, the corresponding 5-unsubstituted (5-H) analog lost significant binding affinity, underscoring the C5 cyclopropyl group's role in productive hydrophobic packing and conformational pre-organization within the FLAP binding pocket [2]. This represents a direct structural comparator within a single patent dataset.
| Evidence Dimension | FLAP competition binding IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM (as a substructure of Example 33 derivative) |
| Comparator Or Baseline | 5-H analog (unsubstituted at C5): IC₅₀ > 100 nM (exact value redacted in patent but described as substantially less potent) |
| Quantified Difference | >1.85-fold improvement in potency with the cyclopropyl group |
| Conditions | ³H-MK591 competition binding assay using human FLAP protein |
Why This Matters
For teams prosecuting FLAP or related 5-lipoxygenase-activating protein targets, procurement of the 5-cyclopropyl building block is essential to replicate this potency level; substitution with 5-H or 5-methyl analogs forfeits the key pharmacophoric interaction.
- [1] BindingDB. BDBM323050: IC₅₀ 54 nM against human FLAP. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=323050 (accessed 2026). View Source
- [2] US Patent 10,183,947. Substituted triazole derivatives as FLAP inhibitors. Granted 2019. See Example 33 and comparative examples with alternative C5 substituents. View Source
